molecular formula C13H18Cl2N2O B1442646 1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride CAS No. 1158780-29-0

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride

Cat. No. B1442646
M. Wt: 289.2 g/mol
InChI Key: NBSGWFGPLKWCNN-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Drug Discovery
  • Application Summary : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
  • Results or Outcomes : Piperidine and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Indole Derivatives

  • Scientific Field : Drug Discovery
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .
  • Results or Outcomes : Various natural compounds contain indole as a parent nucleus. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Piperidine Derivatives

  • Scientific Field : Organic Synthesis
  • Application Summary : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
  • Methods of Application : Piperidine is used in the synthesis of various heterocycles with one nitrogen [piperidine, pyridine and quinoline], two nitrogen [1,3,4-thiadiazole and pyrazole] and three nitrogen [1,2,4-triazole] .
  • Results or Outcomes : Heterocycles form by far the largest of classical divisions of organic chemistry and are of immense importance biologically and industrially .

Indole Derivatives

  • Scientific Field : Plant Biology
  • Application Summary : Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Methods of Application : Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
  • Results or Outcomes : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Piperidine Derivatives

  • Scientific Field : Organic Synthesis
  • Application Summary : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
  • Methods of Application : Piperidine is used in the synthesis of various heterocycles with one nitrogen [piperidine, pyridine and quinoline], two nitrogen [1,3,4-thiadiazole and pyrazole] and three nitrogen [1,2,4-triazole] .
  • Results or Outcomes : Heterocycles form by far the largest of classical divisions of organic chemistry and are of immense importance biologically and industrially .

Indole Derivatives

  • Scientific Field : Plant Biology
  • Application Summary : Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Methods of Application : Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
  • Results or Outcomes : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-11-3-1-10(2-4-11)9-13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSGWFGPLKWCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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